OC(C1=CC=C(C(F)(F)C(F)(F)F)C=C1)=O
.
The synthesis of 4-(1,1,2,2,2-pentafluoroethyl)benzoic acid typically involves several key steps:
The detailed reaction conditions (temperature, pressure, solvent system) can vary depending on the specific method employed in the synthesis.
The molecular structure of 4-(1,1,2,2,2-pentafluoroethyl)benzoic acid features:
4-(1,1,2,2,2-pentafluoroethyl)benzoic acid can participate in various chemical reactions:
The efficiency and outcome of these reactions depend on factors such as solvent choice, temperature, and reaction time .
The mechanism of action for 4-(1,1,2,2,2-pentafluoroethyl)benzoic acid primarily revolves around its interactions with biological targets:
Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts, which can lead to improved bioavailability in medicinal applications .
4-(1,1,2,2,2-pentafluoroethyl)benzoic acid has diverse applications across multiple scientific disciplines:
These applications highlight the compound's versatility and importance in ongoing research efforts aimed at harnessing fluorinated compounds for innovative solutions across various fields .
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1